molecular formula C7H10N2O2 B8624659 (R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol

(R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol

Cat. No. B8624659
M. Wt: 154.17 g/mol
InChI Key: RCJCMJGBSTUODK-ZCFIWIBFSA-N
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Patent
US09394317B2

Procedure details

Add tetra-N-butylammonium fluoride (1M in tetrahydrofuran; 13.98 mL; 3 equiv; 13.98 mmoles) to a solution of tert-butyl-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethoxy)-diphenyl-silane (6.96 g; 1.0 equiv; 17.73 mmoles) in tetrahydrofuran (100 mL) and stir for 1 hour. Load the solution directly onto an SCX ion-exchange column and elute with 15% methanol in dichloromethane followed by 20% ((2N ammonia in methanol) in dichloromethane) to afford (2 scx ion-exchange purifications were required) 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethanol (2.59 g; 61%). MS (m/z): 155(M+1).
Quantity
13.98 mL
Type
reactant
Reaction Step One
Name
tert-butyl-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethoxy)-diphenyl-silane
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C([Si]([O:36][CH2:37][CH:38]1[O:43][CH2:42][C:41]2=[N:44][CH:45]=[CH:46][N:40]2[CH2:39]1)(C1C=CC=CC=1)C1C=CC=CC=1)(C)(C)C>O1CCCC1>[N:44]1[CH:45]=[CH:46][N:40]2[CH2:39][CH:38]([CH2:37][OH:36])[O:43][CH2:42][C:41]=12 |f:0.1|

Inputs

Step One
Name
Quantity
13.98 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
tert-butyl-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethoxy)-diphenyl-silane
Quantity
6.96 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)OCC1CN2C(CO1)=NC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Load the solution directly onto an SCX ion-exchange column and elute with 15% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1C=CN2C1COC(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09394317B2

Procedure details

Add tetra-N-butylammonium fluoride (1M in tetrahydrofuran; 13.98 mL; 3 equiv; 13.98 mmoles) to a solution of tert-butyl-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethoxy)-diphenyl-silane (6.96 g; 1.0 equiv; 17.73 mmoles) in tetrahydrofuran (100 mL) and stir for 1 hour. Load the solution directly onto an SCX ion-exchange column and elute with 15% methanol in dichloromethane followed by 20% ((2N ammonia in methanol) in dichloromethane) to afford (2 scx ion-exchange purifications were required) 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethanol (2.59 g; 61%). MS (m/z): 155(M+1).
Quantity
13.98 mL
Type
reactant
Reaction Step One
Name
tert-butyl-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethoxy)-diphenyl-silane
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C([Si]([O:36][CH2:37][CH:38]1[O:43][CH2:42][C:41]2=[N:44][CH:45]=[CH:46][N:40]2[CH2:39]1)(C1C=CC=CC=1)C1C=CC=CC=1)(C)(C)C>O1CCCC1>[N:44]1[CH:45]=[CH:46][N:40]2[CH2:39][CH:38]([CH2:37][OH:36])[O:43][CH2:42][C:41]=12 |f:0.1|

Inputs

Step One
Name
Quantity
13.98 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
tert-butyl-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethoxy)-diphenyl-silane
Quantity
6.96 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)OCC1CN2C(CO1)=NC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Load the solution directly onto an SCX ion-exchange column and elute with 15% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1C=CN2C1COC(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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